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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-n-

methylmethanamine

Cat. No.: B1267988 Get Quote

This technical guide provides a comprehensive overview of the synthesis, characterization, and

potential applications of 1-(4-Bromophenyl)-N-methylmethanamine and its derivatives. This

document is intended for researchers, scientists, and professionals in the fields of organic

chemistry, analytical chemistry, and drug development.

Introduction
1-(4-Bromophenyl)-N-methylmethanamine is a versatile chemical intermediate. Its structure,

featuring a bromophenyl group and a secondary amine, makes it a valuable building block in

organic synthesis. The presence of the bromine atom allows for further functionalization,

notably through cross-coupling reactions, enabling the creation of a diverse range of

derivatives. Furthermore, this compound and its analogues have found utility as derivatization

agents in analytical chemistry, enhancing the detection of various analytes in mass

spectrometry.

Synthesis and Derivatization
The synthesis of 1-(4-Bromophenyl)-N-methylmethanamine derivatives often involves a

multi-step process, beginning with the formation of an imine or amide, followed by further

modifications. A common strategy for creating more complex derivatives is the Suzuki cross-

coupling reaction, which allows for the formation of carbon-carbon bonds.
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General Synthesis Workflow
A general workflow for the synthesis of 1-(4-Bromophenyl)-N-methylmethanamine
derivatives, particularly imines, involves the condensation of a primary amine with an aldehyde

or ketone. For derivatives with more complex aryl substituents, a Suzuki cross-coupling

reaction can be employed.

Starting Materials
(e.g., 4-Bromoaniline,

Aldehyde/Ketone)
Condensation Reaction Imine Intermediate

(e.g., N-(4-bromophenyl)methanimine)
Suzuki Cross-Coupling
(with Arylboronic Acid) Final Derivative Purification

(e.g., Column Chromatography)
Characterization
(NMR, MS, IR)

Purified & Characterized
Derivative
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General synthesis workflow for imine derivatives.

Experimental Protocols
Protocol 2.2.1: Synthesis of (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

This protocol describes the synthesis of an imine derivative, which can serve as a precursor for

further derivatization via Suzuki coupling.[1]

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline in ethanol.

Addition of Reagents: Add 3-bromothiophene-2-carbaldehyde to the solution, followed by a

few drops of glacial acetic acid.

Reflux: Reflux the mixture for 6-10 hours on a water bath.

Isolation: After the reaction is complete, filter the resulting yellow Schiff base.

Purification: Wash the filtered solid and purify it by column chromatography.[1]

Protocol 2.2.2: Suzuki Cross-Coupling for the Synthesis of Arylated Imine Derivatives

This protocol details the arylation of a brominated imine intermediate using a Suzuki cross-

coupling reaction.[1][2]
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Reaction Mixture: In a reaction vessel, combine the N-(4-bromophenyl)-1-(3-bromothiophen-

2-yl)methanimine intermediate, an appropriate arylboronic acid, and potassium phosphate

(K3PO4).

Solvent and Catalyst: Add a 4:1 mixture of 1,4-dioxane and water as the solvent, followed by

the palladium catalyst, Pd(PPh3)4.

Reflux: Reflux the mixture at 95°C for 12 hours.

Workup: After cooling, perform an appropriate aqueous workup to isolate the crude product.

Purification: Purify the crude product by column chromatography using a mixture of ethyl

acetate and n-hexane as the eluent.[1]

Protocol 2.2.3: Synthesis of N-(4-bromobenzyl)acetamide

This protocol describes the synthesis of an amide derivative.[3]

Reaction Setup: In a suitable flask, dissolve 4-bromobenzylamine hydrochloride and

triethylamine (Et3N) in dichloromethane.

Acylation: Cool the solution to 0°C and add acetyl chloride (CH3COCl).

Reaction: Stir the mixture for 2 hours at 30°C.

Workup: Concentrate the mixture and redissolve the residue in dichloromethane. Wash the

organic layer with water.

Isolation: Dry the organic layer over sodium sulfate (Na2SO4) and concentrate to obtain the

product.[3]

Physicochemical Characterization
The characterization of 1-(4-Bromophenyl)-N-methylmethanamine and its derivatives relies

on a combination of spectroscopic and physical methods to confirm the structure, purity, and

properties of the synthesized compounds.

Physical Properties
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The physical properties of these compounds, such as melting point and boiling point, are

crucial for their identification and handling.

Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Appearance

1-(4-

Bromophenyl

)-N-

methylmetha

namine

699-03-6 C₈H₁₀BrN 200.08 236.3
Colorless to

Tan Liquid

(E)-N-(4-

bromophenyl)

-1-(3-

bromothiophe

n-2-

yl)methanimi

ne

N/A C₁₁H₇Br₂NS 349.05 N/A
Solid, mp =

114 °C

(E)-1-(3-

bromothiophe

n-2-yl)-N-(3′-

chloro-[1,1′-

biphenyl]-4-

yl)methanimi

ne

N/A
C₁₇H₁₁BrClN

S
379.70 N/A

Solid, mp =

135 °C

N-(4-

bromobenzyl)

acetamide

90561-76-5 C₉H₁₀BrNO 228.09 N/A Yellow Solid

Data sourced from[1][3][4].

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of the synthesized

derivatives.
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3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the

molecules.

Compound Name ¹H NMR (δ ppm, Solvent) ¹³C NMR (δ ppm, Solvent)

(E)-N-(4-bromophenyl)-1-(3-

bromothiophen-2-

yl)methanimine

8.65 (s, 1H), 7.48 (d, J = 7.0,

2H), 7.35 (d, J = 6.5 Hz, 1H),

7.15 (d, J = 6.8 Hz, 2H), 6.75

(d, J = 5.8 Hz, 1H) (CDCl₃)

150.1, 145.2, 132.9, 130.1,

125.7, 124.9, 124.5, 123.4,

122.1, 120.1, 109.1 (CDCl₃)

(E)-1-(3-bromothiophen-2-yl)-

N-(3′-chloro-[1,1′-biphenyl]-4-

yl)methanimine

8.82 (s, 1H), 7.96 (d, J = 3.0

Hz, 2H), 7.48 (d, J = 7.0 Hz,

2H), 7.35 (m, 4H), 6.90 (m, 2H)

(CDCl₃)

150.1, 146.7, 141.2, 140.1,

134.9, 130.1, 129.9, 129.3,

127.8, 126.9, 125.6, 123.9,

123.4, 122, 121.1, 120.2,

112.1 (CDCl₃)

N-(4-bromobenzyl)acetamide

7.43 (d, J= 8.4 Hz, 2H), 7.13

(d, J= 8.4 Hz, 2H), 6.26 (s,

1H), 4.33 (d, J= 6.4 Hz, 2H),

2.00 (s, 3H) (DMSO-d₆)

N/A

Data sourced from[1][3].

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compounds. The presence of bromine results in a characteristic isotopic pattern (M,

M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
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Compound Name Mass Spectrum (m/z)

(E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-

yl)methanimine

346.0 [M+H]⁺; 347 [M+2]; 349 [M+4]; [M-Br] =

263.0, [M-2Br] = 186.1

(E)-1-(3-bromothiophen-2-yl)-N-(3′-chloro-[1,1′-

biphenyl]-4-yl)methanimine

377.0 [M+H]⁺; 378.1 [M+2]; 380.4 [M+4], [M-Cl]

= 339.9, [M-aryl, Cl fragments] = 264.0

N-(4-bromobenzyl)acetamide 228 [M+1]⁺

Data sourced from[1][3].

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a related

compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, strong absorption bands for

aliphatic C-H stretching were observed around 2941.77 cm⁻¹, and N-H stretching vibrations

were seen at 2766.91 cm⁻¹.[5]

Applications in Analytical Chemistry
1-(4-Bromophenyl)-N-methylmethanamine has been utilized as a derivatization reagent to

improve the detection of carboxylic acids in liquid chromatography-mass spectrometry (LC-MS)

analysis.[6][7] Derivatization with this reagent enhances the ionization efficiency and

chromatographic retention of acidic analytes, allowing for more sensitive and reliable

quantification.

Derivatization Workflow for Carboxylic Acid Analysis
The process involves the chemical modification of carboxylic acids to make them more

amenable to LC-MS analysis.

Biological Sample
(containing carboxylic acids) Liquid-Liquid Extraction Carboxylic Acid

Extract

Derivatization with
1-(4-Bromophenyl)-N-methylmethanamine

and EDC
Derivatized Analyte LC-MS Analysis Data Acquisition

and Analysis
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Click to download full resolution via product page

Workflow for carboxylic acid analysis using derivatization.

Conclusion
1-(4-Bromophenyl)-N-methylmethanamine and its derivatives are valuable compounds with

applications in both synthetic and analytical chemistry. The synthetic routes to these

compounds are well-established, often employing robust reactions like imine condensation and

Suzuki cross-coupling. Their characterization is thoroughly achieved through a combination of

spectroscopic and physical methods. The utility of the parent compound as a derivatization

agent highlights its importance in enhancing analytical methodologies for challenging analytes.

Further research into the biological activities of novel derivatives could open up new avenues

for their application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1267988#characterization-of-1-4-
bromophenyl-n-methylmethanamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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